molecular formula C9H12N2O2 B2360300 N-ethyl-6-methoxypyridine-2-carboxamide CAS No. 1863037-84-6

N-ethyl-6-methoxypyridine-2-carboxamide

Cat. No.: B2360300
CAS No.: 1863037-84-6
M. Wt: 180.207
InChI Key: IRNYYAJKESXKIM-UHFFFAOYSA-N
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Description

N-ethyl-6-methoxypyridine-2-carboxamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the nitrogen atom, a methoxy group at the sixth position, and a carboxamide group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-6-methoxypyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amine Addition: The acid chloride is then reacted with ethylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-ethyl-6-hydroxypyridine-2-carboxamide.

    Reduction: Formation of N-ethyl-6-methoxypyridine-2-methanol.

    Substitution: Formation of N-ethyl-6-substituted-pyridine-2-carboxamide derivatives.

Scientific Research Applications

N-ethyl-6-methoxypyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-ethyl-6-methoxypyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The presence of the methoxy and carboxamide groups can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

  • N-ethyl-6-hydroxypyridine-2-carboxamide
  • N-ethyl-6-chloropyridine-2-carboxamide
  • N-ethyl-6-methylpyridine-2-carboxamide

Comparison: N-ethyl-6-methoxypyridine-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or chloro analogs, the methoxy group provides different electronic properties, potentially leading to variations in its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-ethyl-6-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-9(12)7-5-4-6-8(11-7)13-2/h4-6H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNYYAJKESXKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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